![molecular formula C22H18N4O2S B12448507 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)
4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an anthracene moiety linked to a benzenesulfonyl group via a methylene bridge, and a guanidine group attached to the benzenesulfonyl unit. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
The synthesis of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE typically involves a multi-step process. One common method includes the condensation of anthracene-9-carbaldehyde with 4-aminobenzenesulfonyl chloride to form an intermediate Schiff base. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often involve the use of an acid catalyst and an organic solvent such as ethanol to facilitate the condensation reaction .
Análisis De Reacciones Químicas
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols
Aplicaciones Científicas De Investigación
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. Additionally, the guanidine group can interact with nucleic acids and proteins, influencing various biological pathways .
Comparación Con Compuestos Similares
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE can be compared with other similar compounds, such as:
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}AMINE: This compound lacks the guanidine group, which significantly alters its biological activity and chemical reactivity.
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}UREA: The presence of a urea group instead of guanidine affects its hydrogen bonding capabilities and overall stability.
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}THIOUREA: The thiourea group introduces sulfur, which can enhance the compound’s nucleophilicity and reactivity towards electrophiles.
These comparisons highlight the unique properties of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE, particularly its guanidine group, which plays a crucial role in its biological and chemical behavior.
Propiedades
Fórmula molecular |
C22H18N4O2S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-[4-(anthracen-9-ylmethylideneamino)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C22H18N4O2S/c23-22(24)26-29(27,28)18-11-9-17(10-12-18)25-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H4,23,24,26) |
Clave InChI |
UNOUCIULIKQLOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


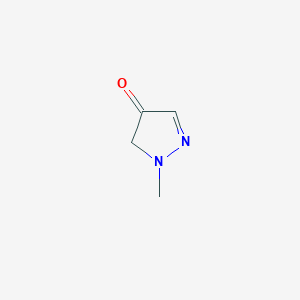
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
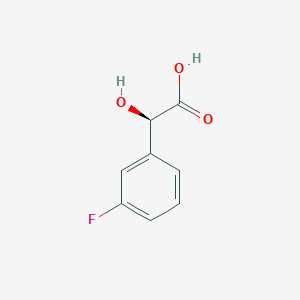
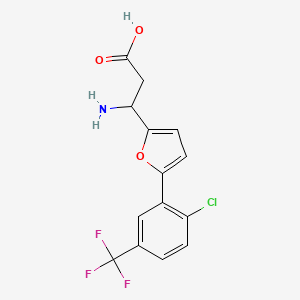
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
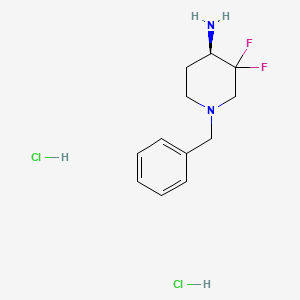
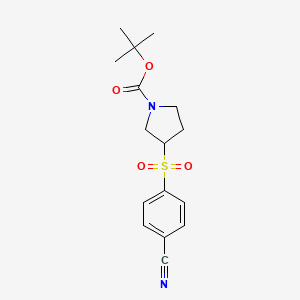
![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
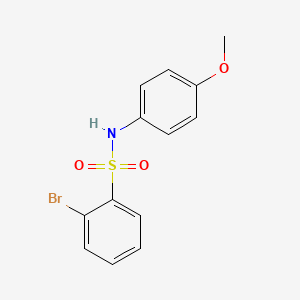
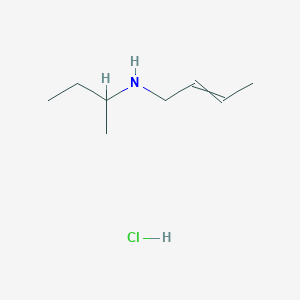
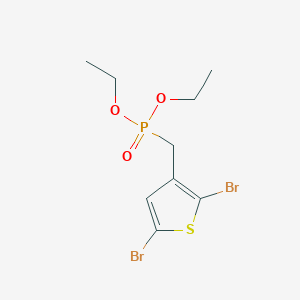
![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
